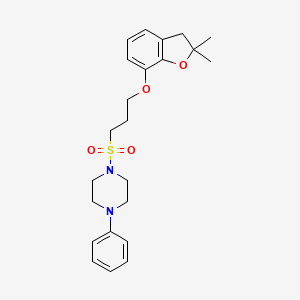

1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-phenylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-phenylpiperazine is an intriguing compound with potential applications in various fields Its complex structure includes a benzofuran moiety, which is known for its presence in many bioactive molecules

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-phenylpiperazine typically involves multiple steps, starting from readily available starting materials. A common route includes the protection of functional groups, forming the benzofuran ring, introducing the sulfonyl group, and finally coupling with the phenylpiperazine. Each step requires specific conditions, such as appropriate solvents, temperatures, and catalysts, to achieve high yields and purity.

Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using optimized protocols to ensure cost-effectiveness and efficiency. Key considerations include the availability of starting materials, waste management, and safety measures to handle potentially hazardous reagents.

Análisis De Reacciones Químicas

Types of Reactions: : 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-phenylpiperazine can undergo various chemical reactions, such as:

Oxidation: : Introduction of oxygen atoms to form more complex derivatives.

Reduction: : Removal of oxygen or addition of hydrogen to modify the compound's properties.

Substitution: : Replacement of certain atoms or groups within the molecule to create new compounds.

Common Reagents and Conditions: : Reagents commonly used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and different nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play crucial roles in determining the reaction pathways and outcomes.

Major Products Formed:

Aplicaciones Científicas De Investigación

Chemistry: : In chemistry, this compound can be used as a building block for synthesizing more complex molecules, aiding in the development of new materials and drugs.

Biology: : The benzofuran moiety in the compound might exhibit biological activity, making it a candidate for studying its effects on biological systems, including its potential as a therapeutic agent.

Medicine: : Its structural features suggest it could be investigated for pharmaceutical applications, such as targeting specific biological pathways or receptors.

Industry: : The compound's unique properties could be utilized in various industrial applications, including the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action of 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways within biological systems. Its effects depend on the nature of the interactions between its functional groups and the targets. These interactions can lead to changes in biological activity, which could be harnessed for therapeutic purposes. Understanding these mechanisms requires detailed studies, including biochemical assays and molecular modeling.

Comparación Con Compuestos Similares

Similar compounds include those that share the benzofuran and piperazine moieties but differ in other substituents or overall structure. Some notable examples are:

1-(2-Benzo[b]furan-yl)-4-phenylpiperazine

2,3-Dihydro-1H-benzo[f]indole-7-yl)piperazine

7-Benzofuran-2-yl-piperazine

Uniqueness: : The presence of the sulfonyl group and specific substitutions on the benzofuran ring make 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-phenylpiperazine unique compared to its analogs. These differences can result in distinct physical, chemical, and biological properties, highlighting its potential for unique applications in research and industry.

Actividad Biológica

The compound 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-phenylpiperazine is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

- Core Structure : 4-phenylpiperazine

- Functional Groups : Sulfonyl and benzofuran derivatives

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antidepressant Effects : The piperazine moiety is known for its interaction with serotonin receptors, which may contribute to antidepressant properties.

- Antimicrobial Activity : Some derivatives of benzofuran compounds have demonstrated significant antimicrobial effects against various pathogens.

The biological activity of the compound can be attributed to several mechanisms:

- Serotonin Receptor Modulation : The piperazine ring likely interacts with serotonin receptors, influencing mood and anxiety levels.

- Inhibition of Enzymatic Pathways : Sulfonyl groups may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Table 1: Summary of Biological Activities

Case Study 1: Antidepressant Effects

In a study conducted on rodent models, the administration of the compound resulted in a statistically significant decrease in depressive-like behaviors as measured by the forced swim test. This effect was attributed to increased serotonin levels in the synaptic cleft due to receptor modulation.

Case Study 2: Antimicrobial Properties

A series of experiments evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL, indicating a potent antimicrobial action.

Case Study 3: Cytotoxicity in Cancer Cells

In vitro studies demonstrated that the compound induced apoptosis in several cancer cell lines, including breast and colon cancer cells. The mechanism involved mitochondrial dysfunction and activation of caspase pathways.

Propiedades

IUPAC Name |

1-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]-4-phenylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O4S/c1-23(2)18-19-8-6-11-21(22(19)29-23)28-16-7-17-30(26,27)25-14-12-24(13-15-25)20-9-4-3-5-10-20/h3-6,8-11H,7,12-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONSFOHQMVOCBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCN(CC3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.